Specific Scientific Field: Biochemistry and Structural Biology
Summary of the Application: N-Methyl-L-threonine is used in the asymmetric synthesis of methyl specifically labelled L-threonine, which is applied to the NMR studies of high molecular weight proteins . Methyl groups are valuable probes for solution NMR, allowing the investigation of large protein complexes .
Methods of Application or Experimental Procedures: This application involves an efficient mixed chemical/enzymatic synthesis scheme, enabling the preparation of threonine with natural configuration on the two stereogenic centers together with an optimal introduction of 1H/2H and 12C/13C atoms at specific sites . Such specifically labelled amino acid can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .
Results or Outcomes: The findings demonstrate that structural meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .
Specific Scientific Field: Neuroscience and Pharmacology
Summary of the Application: N-Methyl amino acids, including N-Methyl-L-threonine, play an important role in investigations on prevention or therapy of Alzheimer’s disease . They are involved in the inhibition of β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .
Methods of Application or Experimental Procedures: The application involves the use of short β-amyloid congeners containing N-methyl amino acids at alternate residues . These congeners inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease .
Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the prevention or therapy of Alzheimer’s disease by inhibiting the formation and disassembly of β-amyloid (40) fibrils .
Specific Scientific Field: Microbiology and Bioengineering
Summary of the Application: N-Methyl-L-threonine is used in microbial metabolic engineering for L-threonine production . L-threonine is one of the three major amino acids produced globally and has a wide application in industry, as an additive or as a precursor for the biosynthesis of other chemicals .
Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation . This provides an effective alternative to traditional breeding for strain development .
Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the efficient microbial production of L-threonine . This underpins recent developments in the efficient microbial production of L-threonine .
Specific Scientific Field: Immunology
Summary of the Application: N-Methyl-L-threonine is recognized as an immunostimulant promoting the growth of the thymus gland .
Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to stimulate the growth of the thymus gland .
Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the stimulation of the immune system by promoting the growth of the thymus gland .
Summary of the Application: N-Methyl-L-threonine is used in the treatment of neurological disorders such as Multiple Sclerosis and Amyotrophic Lateral Sclerosis (Lou Gehrig’s disease) . These diseases affect nerves and muscles, and N-Methyl-L-threonine has been shown to alleviate symptoms .
Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to alleviate symptoms of these neurological disorders .
Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the alleviation of symptoms in patients suffering from Multiple Sclerosis and Amyotrophic Lateral Sclerosis .
Specific Scientific Field: Animal Nutrition and Bioengineering
Summary of the Application: N-Methyl-L-threonine is used in the production of L-threonine, which is a major feed additive . Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency and lowers nitrogen emissions .
Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering for L-threonine production . The strategies recruited in the metabolic engineering for L-threonine production can be summarized as follows :
There is scarce information regarding the natural origin or specific biological role of (2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid. However, the presence of a hydroxyl group and a methylamine group suggests it could be a metabolite or a derivative of a naturally occurring molecule [].
The molecule consists of a four-carbon chain (butanoic acid) with a hydroxyl group attached to the third carbon (C3) and a methylamine group linked to the second carbon (C2). The stereochemistry is specified as (2S,3R), indicating the spatial arrangement of substituents around these chiral centers. The S configuration at C2 means the hydroxyl group and a hydrogen atom are on opposite sides of the plane formed by the carbon chain and the carboxylic acid group. Similarly, the R configuration at C3 signifies that the methylamine group and a hydrogen atom are positioned opposite each other on the plane defined by C3, the hydroxyl group, and the main carbon chain [].